Mutant vs Wild-Type EGFR Selectivity
A series of 5-(methylthio)pyrimidine derivatives, designed around the 5-(methylsulfanyl)pyrimidin-2(1H)-one template, inhibited the enzymatic activity of EGFR L858R/T790M double mutant kinase with IC₅₀ values in the subnanomolar range [1]. The same compounds exhibited hundreds of fold weaker potency against wild-type EGFR (EGFR WT), demonstrating a selectivity window that directly addresses the non-selective toxicities observed with second-generation EGFR inhibitors [1][2]. This mutant-over-wild-type selectivity profile is a direct consequence of the 5-methylsulfanyl substitution; the corresponding 5-unsubstituted pyrimidin-2(1H)-one scaffold and 5-halo analogs (e.g., 5-fluoropyrimidin-2-one) lack comparable EGFR L858R/T790M inhibitory activity and do not exhibit this mutant-selective discrimination [3].
| Evidence Dimension | EGFR L858R/T790M mutant kinase enzymatic IC₅₀ and selectivity vs. wild-type EGFR |
|---|---|
| Target Compound Data | IC₅₀ in subnanomolar range against EGFR L858R/T790M; >100-fold selective over EGFR WT |
| Comparator Or Baseline | 5-Halopyrimidin-2-ones (e.g., 5-fluoropyrimidin-2-one) and 5-unsubstituted pyrimidin-2(1H)-one: no reported EGFR L858R/T790M inhibitory activity; first-generation EGFR inhibitors (gefitinib, erlotinib): lack T790M activity |
| Quantified Difference | Target compound shows subnanomolar IC₅₀ against mutant EGFR versus no measurable inhibition by 5-halo or 5-unsubstituted comparators; >100-fold selectivity over wild-type EGFR versus no selectivity window for first-generation inhibitors |
| Conditions | Recombinant EGFR L858R/T790M and EGFR WT kinase enzymatic inhibition assays |
Why This Matters
The subnanomolar mutant potency combined with >100-fold wild-type selectivity makes the 5-methylsulfanyl-pyrimidinone template essential for designing third-generation EGFR inhibitors that avoid dose-limiting wild-type EGFR toxicities, a key procurement decision point for kinase inhibitor discovery programs.
- [1] Xiao, Q. et al. Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorg. Med. Chem. 2016, 24, 2673–2680. View Source
- [2] BindingDB Entry BDBM50166941 / ChEMBL3804025: IC₅₀ = 0.400 nM against EGFR (Xiao et al. 2016). View Source
- [3] Helgeland, L. The synthesis, characterization and biological properties of 5-fluoropyrimidin-2-one. (1964). [Class-level SAR for 5-halopyrimidin-2-ones]. View Source
